3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 88347-12-0
VCID: VC15903633
InChI: InChI=1S/C16H16ClN3/c17-12-8-11-6-7-15(14(9-18)16(11)19-10-12)20-13-4-2-1-3-5-13/h6-8,10,13,20H,1-5H2
SMILES:
Molecular Formula: C16H16ClN3
Molecular Weight: 285.77 g/mol

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile

CAS No.: 88347-12-0

Cat. No.: VC15903633

Molecular Formula: C16H16ClN3

Molecular Weight: 285.77 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile - 88347-12-0

Specification

CAS No. 88347-12-0
Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
IUPAC Name 3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile
Standard InChI InChI=1S/C16H16ClN3/c17-12-8-11-6-7-15(14(9-18)16(11)19-10-12)20-13-4-2-1-3-5-13/h6-8,10,13,20H,1-5H2
Standard InChI Key CINVXALROPHFAE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile, reflects its quinoline backbone substituted with three distinct functional groups . The chloro group at position 3 introduces electron-withdrawing effects, while the cyclohexylamino moiety at position 7 contributes steric bulk and hydrogen-bonding potential. The carbonitrile group at position 8 enhances polarity and reactivity, enabling participation in nucleophilic addition reactions .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC16H16ClN3\text{C}_{16}\text{H}_{16}\text{ClN}_{3}
Molecular Weight285.77 g/mol
CAS Registry Number88347-12-0
SMILES NotationC1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related quinoline derivatives reveal distinct proton environments. For example, the cyclohexylamino group’s protons resonate between δ 1.45–4.30 ppm, while aromatic protons in the quinoline ring appear at δ 7.10–9.60 ppm . Infrared (IR) spectroscopy would likely show stretches for the C≡N group (~2200 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is published, analogous quinoline carbonitriles are synthesized via multi-step routes involving:

  • Friedel-Crafts Acylation: To construct the quinoline core .

  • Nucleophilic Substitution: Introducing chloro and cyclohexylamino groups .

  • Cyclization and Hydrolysis: Finalizing the carbonitrile functionality .

A patent detailing the synthesis of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile provides insights into comparable methodologies . Key steps include:

  • Condensation of 4-acetamido-3-oxyethyl-aniline with ethyl (oxyethyl methylene) cyanoacetate.

  • Cyclization at 250°C to form the quinoline scaffold.

  • Chlorination using POCl₃ or PCl₅, followed by hydrolysis with hydrochloric acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CondensationToluene, reflux, 16 hours65%
Cyclization250°C, solvent-free82%
ChlorinationPOCl₃, 80°C, 6.5 hours91%

Purification and Characterization

Purification often involves column chromatography or recrystallization from toluene/water mixtures . Final products are characterized via melting point analysis, HPLC, and NMR spectroscopy .

Physicochemical Properties

Solubility and Stability

The carbonitrile and chloro groups confer limited aqueous solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) for biological assays . The compound is stable under inert atmospheres but may degrade via hydrolysis of the carbonitrile group under acidic or basic conditions .

Thermal Properties

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points exceeding 250°C, suggesting high thermal stability .

Reactivity and Functional Group Transformations

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring undergoes electrophilic substitution at positions 5 and 6, directed by the chloro and carbonitrile groups . Nitration and sulfonation reactions are plausible but remain unexplored.

Nucleophilic Additions

The carbonitrile group participates in nucleophilic additions with amines or alcohols, forming amides or esters, respectively . For example, reaction with ethanolamine could yield water-soluble derivatives for pharmacological testing.

Biological Activity and Mechanistic Insights

Kinase Inhibition

Quinoline derivatives are established kinase inhibitors, targeting CDK4/6 and ARK5 . While 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile lacks direct activity data, structural analogs like 7x inhibit CDK4/cyclin D1 with IC₅₀ values <10 nM . Molecular docking studies suggest the carbonitrile group forms hydrogen bonds with kinase active sites, enhancing binding affinity .

Applications in Drug Development

Anticancer Agents

The compound’s ability to disrupt cell cycle regulation and induce apoptosis positions it as a candidate for breast and lung cancer therapeutics . Combination therapies with existing chemotherapeutics could mitigate resistance mechanisms.

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Structural modifications targeting bacterial DNA gyrase or topoisomerase IV are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator